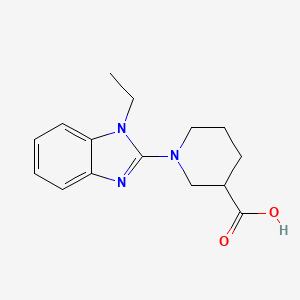

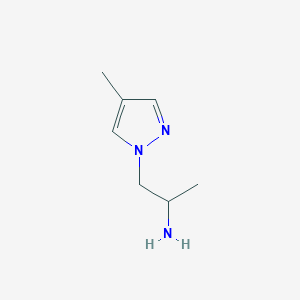

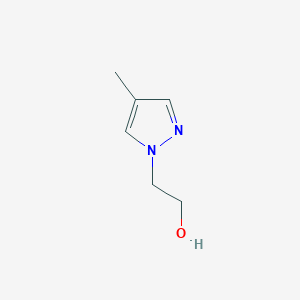

![molecular formula C6H11N B1320257 3-氮杂双环[3.1.1]庚烷 CAS No. 286-35-1](/img/structure/B1320257.png)

3-氮杂双环[3.1.1]庚烷

描述

3-Azabicyclo[3.1.1]heptane derivatives are a class of nitrogen-containing heterocycles that have garnered significant interest in the field of medicinal chemistry due to their presence in biologically active compounds. These structures are considered advanced building blocks for drug discovery, as they can be transformed into various bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, among others .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through various innovative methods. A rapid two-step synthesis using common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization . Another approach involves a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Additionally, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which allows for further selective derivatization . Other methods include the use of intramolecular photochemical [2+2]-cyclization of acetophenone enamides and a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline .

Molecular Structure Analysis

The molecular structure of 3-azabicyclo[3.1.1]heptane derivatives is characterized by a bicyclic framework that imposes conformational constraints, which can be advantageous in medicinal chemistry for the development of compounds with specific biological activities. X-ray crystal structure analyses have revealed common boat conformations for the 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane skeletons, indicating the equatorial position of substituents on the heterocycle .

Chemical Reactions Analysis

3-Azabicyclo[3.1.1]heptane derivatives undergo various chemical reactions that enable their transformation into a wide array of functionalized compounds. For instance, the obtained compounds from the [2+2]-photocycloaddition can be easily transformed into bi- and tricyclic analogues of several nitrogen-containing heterocycles . The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a skeleton of penicillin-type β-lactams, showcases the versatility of these derivatives in generating complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.1]heptane derivatives are influenced by their rigid bicyclic structure, which can lead to unique reactivity and biological activity. The conformational constraints imposed by the bicyclic framework are particularly useful in the design of compounds with desired pharmacokinetic and pharmacodynamic profiles. However, specific details on the physical properties such as melting points, boiling points, solubility, and stability are not provided in the abstracts .

科学研究应用

医药化学建筑块的合成

3-氮杂双环[3.1.1]庚烷及其衍生物在医药化学中起着关键的建筑块作用。由于其独特的结构和潜在的生物活性,它们被用于合成各种化合物。例如,报道了3-氧-6-氮杂双环[3.1.1]庚烷羟基磺酸酯的实用合成,这是一种新型的基于吗啡啉的建筑块。这种化合物是不对映的,并且具有与吗啡啉类似的亲脂性,在领域(Walker, Eklov, & Bedore, 2012)中具有重要意义。

药物发现中的光化学合成

取代的3-氮杂双环[3.2.0]庚烷的光化学合成突显了在药物发现中的另一个应用。使用苯甲醛和肉桂酸等常见化学品合成这些化合物,由于其作为药物发现中先进建筑块的潜力,它们具有吸引力(Denisenko et al., 2017)。

杂环化学中的结构分析

在异环化学中发现的7-氮杂双环[2.2.1]庚烷(7-氮杂辛烷)的结构表征,如在桥式杂环核中的epibatidine中发现的,表明了它在理解杂环化学结构方面的重要性。这种理解对于设计具有潜在药理特性的新化合物至关重要(Britvin & Rumyantsev, 2017)。

构象受限化合物的开发

3-氮杂双环[3.1.1]庚烷衍生物在构象受限化合物的开发中也起着关键作用。这些化合物对于设计新药物并在分子水平上理解其作用方式至关重要。例如,报道了各种氮杂双环[3.1.1]庚烷-1-羧酸的实用合成,突显了它们在肽工程和肽类拟药设计中的潜力(Radchenko, Kopylova, Grygorenko, & Komarov, 2009)。

多巴胺能配体合成中的应用

作为多巴胺能配体的3-氮杂双环[3.2.0]庚烷衍生物的合成和评价表明它们在神经学研究中的作用。这些化合物在多巴胺受体上表现出结合亲和力,这对于理解和治疗各种神经系统疾病至关重要(Reinart-Okugbeni et al., 2012)。

未来方向

属性

IUPAC Name |

3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVHZVWNAGLZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599201 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.1]heptane | |

CAS RN |

286-35-1 | |

| Record name | 3-Azabicyclo[3.1.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

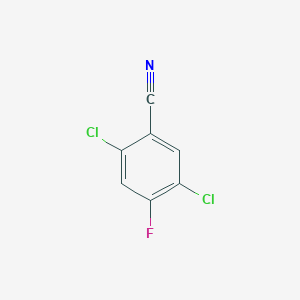

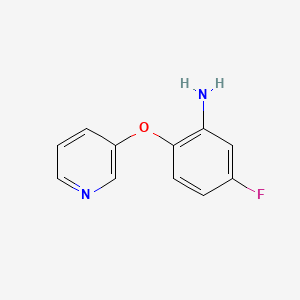

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)

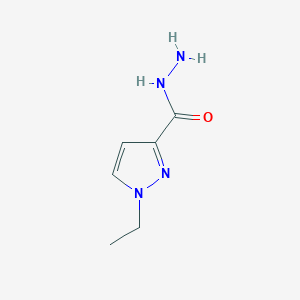

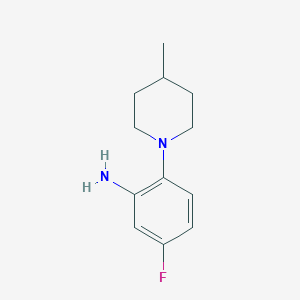

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)

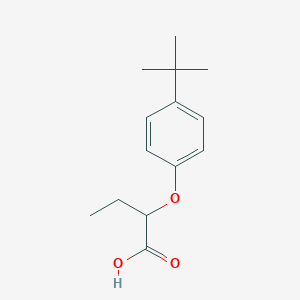

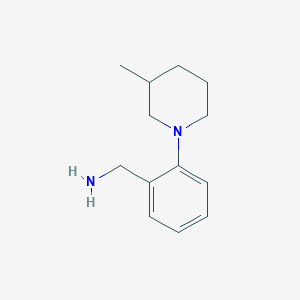

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)